5-(Naphthalen-2-yl)-1,3-oxazole

描述

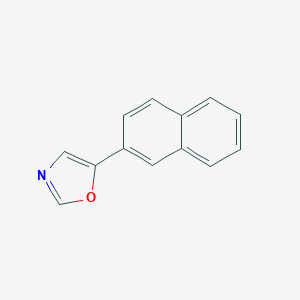

5-(Naphthalen-2-yl)-1,3-oxazole is a heterocyclic aromatic compound featuring a five-membered oxazole ring substituted at the 5-position with a naphthalen-2-yl group. The oxazole core consists of two heteroatoms: oxygen and nitrogen, contributing to its electron-deficient aromatic character. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets .

准备方法

合成路线和反应条件

合成 5-萘-2-基-恶唑的一种常见方法涉及使用 TEMPO 作为氧源,将萘酚与胺反应。该方法以其突出的官能团耐受性和效率而闻名 。 另一种方法是 van Leusen 恶唑合成,它在碱性条件下利用甲磺酰基甲基异氰化物 (TosMICs) 和醛形成恶唑环 .

工业生产方法

5-萘-2-基-恶唑的工业生产通常涉及上述合成路线的大规模应用。使用稳健的催化剂和优化的反应条件可确保最终产品的产率和纯度高。

化学反应分析

反应类型

5-萘-2-基-恶唑会发生各种化学反应,包括:

氧化: 该反应可通过过氧化氢或高锰酸钾等氧化剂促进。

还原: 可以使用锂铝氢化物 (LiAlH4) 等常用还原剂还原恶唑环。

取代: 亲电和亲核取代反应可以在萘环和恶唑环的不同位置发生。

常见试剂和条件

氧化: 过氧化氢,高锰酸钾。

还原: 锂铝氢化物 (LiAlH4),硼氢化钠 (NaBH4)。

取代: 卤素,烷基化剂和亲核试剂。

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生萘醌,而还原可能会产生二氢恶唑衍生物。

科学研究应用

Medicinal Chemistry

5-(Naphthalen-2-yl)-1,3-oxazole and its derivatives have been extensively studied for their potential therapeutic applications. The following key areas highlight their medicinal significance:

Anticancer Activity

Research has demonstrated that compounds containing the naphthyl and oxazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown IC50 values in the nanomolar range, indicating strong inhibition of tumor cell growth. A study reported that a specific derivative was more active than the well-known anticancer agent combretastatin A-4 (CA-4) against several cancer types, including colorectal and breast cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Some studies indicate that oxazole derivatives can inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases. This property is particularly relevant in developing drugs for conditions like arthritis and other chronic inflammatory disorders .

Biological Research

The compound's unique structure allows it to interact with various biological macromolecules, making it a valuable tool in biological research:

Protein Interaction Studies

This compound can be utilized to study protein-ligand interactions. Its binding affinity to specific proteins can provide insights into disease mechanisms and aid in drug design.

Cell Cycle Regulation

Research has shown that certain derivatives can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is crucial for understanding how these compounds can be used to develop novel cancer therapies .

Materials Science

The chemical properties of this compound lend themselves to applications beyond pharmacology:

Polymer Development

Due to its heterocyclic structure, this compound can serve as a building block for synthesizing new polymers with tailored properties. These materials may have applications in coatings, adhesives, and other industrial products.

Chemical Synthesis

The compound is also valuable in synthetic organic chemistry as a precursor for creating more complex molecules. Its reactivity can be exploited in various reaction mechanisms to develop new chemical entities with potential applications across multiple fields.

Case Studies and Research Findings

作用机制

5-萘-2-基-恶唑的作用机制涉及其与特定分子靶标和途径的相互作用。例如,它可以通过非共价相互作用与酶和受体结合,影响其活性并导致各种生物学效应 。 构效关系 (SAR) 研究表明,恶唑环的 C-5 位置对其效力和选择性至关重要 .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of 1,3-oxazole derivatives are highly dependent on the substituent’s electronic nature and position. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The naphthalen-2-yl group in this compound enhances π-electron density compared to electron-withdrawing substituents like bromophenyl, which may reduce reactivity in electrophilic substitutions .

- Positional Isomerism : 2-(Naphthalen-1-yl)-5-phenyloxazole exhibits distinct photophysical properties (e.g., fluorescence) due to the naphthalen-1-yl group’s steric and electronic effects, contrasting with the 2-yl isomer’s planar stacking behavior .

Physicochemical Properties

- Solubility : The naphthalene group in this compound reduces aqueous solubility compared to polar substituents like pyridin-3-yl .

- Thermal Stability : Derivatives with fused aromatic systems (e.g., naphthalene) exhibit higher melting points (>200°C) due to crystalline packing efficiency .

- Halogen-Bonding Capacity : Electron-deficient oxazoles (e.g., 5-(p-nitrophenyl)oxazole) form stronger halogen bonds with iodoperfluorobenzenes than electron-rich analogs .

生物活性

5-(Naphthalen-2-yl)-1,3-oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a naphthalene moiety fused with an oxazole ring, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The primary target of this compound is Arachidonate 5-lipoxygenase (5-LOX) , an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The interaction of this compound with 5-LOX may lead to alterations in enzyme activity and consequently affect the leukotriene biosynthesis pathway.

Biochemical Pathways

The modulation of the leukotriene biosynthesis pathway by this compound suggests potential anti-inflammatory properties. Naphthalene derivatives are noted for a wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory effects.

Biological Activities

Research indicates that derivatives of oxazole compounds exhibit significant biological activities. The following sections summarize key findings related to the biological effects of this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of oxazole derivatives. For instance, compounds structurally similar to this compound have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Methyl 1-{3-hydroxyphenyl}-5-oxopyrrolidine | 10 | E. coli |

| Nystatin | 20 | C. albicans |

The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness against these microorganisms .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation in human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma).

In one study, derivatives including this compound exhibited IC50 values ranging from nanomolar to low micromolar concentrations against these cancer cell lines .

| Cell Line | IC50 (nM) | Reference Compound |

|---|---|---|

| HCT116 | 50 | CA-4 |

| HeLa | 75 | CA-4 |

These findings suggest that structural modifications to the naphthalene or oxazole components can significantly influence biological activity and therapeutic efficacy .

Case Studies

Several case studies highlight the therapeutic applications and biological evaluations of compounds related to this compound:

- Antimicrobial Evaluation : A series of naphthalene derivatives were synthesized and tested for their antibacterial properties against standard strains. The results indicated that certain modifications enhanced antimicrobial activity significantly compared to traditional antibiotics like ampicillin .

- Anticancer Studies : The antiproliferative effects were assessed using MTT assays across multiple cancer cell lines. Notably, some derivatives showed enhanced cytotoxicity compared to existing chemotherapeutic agents .

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(naphthalen-2-yl)-1,3-oxazole derivatives, and how can structural purity be validated?

Answer: The van Leusen oxazole synthesis is widely used for preparing substituted oxazoles. This method involves reacting aromatic aldehydes (e.g., naphthalen-2-yl carbaldehyde) with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux, catalyzed by potassium carbonate . Post-synthesis, structural validation requires multinuclear NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity. For example, ¹H NMR signals for oxazole protons typically appear at δ 7.5–8.5 ppm, while naphthalene protons show characteristic splitting patterns in aromatic regions . High-resolution mass spectrometry (HRMS) further confirms molecular integrity .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and intermolecular interactions. For instance, intramolecular C–H⋯N hydrogen bonds and π–π stacking between naphthalene and oxazole rings stabilize the crystal lattice, as observed in analogous oxazolone structures . Dihedral angles between fused aromatic systems (e.g., <5° for naphthalene-oxazole planes) indicate planarity critical for photophysical properties .

Advanced Research Questions

Q. How can computational tools predict the halogen-bonding potential of this compound in cocrystal engineering?

Answer: Molecular electrostatic potential (MEP) maps derived from density functional theory (DFT) calculations identify electron-rich regions (e.g., oxazole nitrogen, naphthalene π-clouds) as halogen-bond acceptors. For example, MEP minima near the oxazole N atom (≈−30 kcal/mol) suggest strong interactions with iodoperfluorobenzenes, enabling cocrystal design for optoelectronic materials . Experimental validation via SC-XRD reveals Br/I⋯N distances of 2.8–3.0 Å, consistent with halogen-bonding criteria .

Q. What strategies address contradictions in biological activity data for oxazole derivatives?

Answer: Discrepancies in bioactivity (e.g., aromatase inhibition) often arise from substituent positioning or stereoelectronic effects . For example:

- Docking studies (AutoDock Vina) show that this compound derivatives with para-bromo substituents on phenyl rings exhibit higher binding affinity (ΔG ≈ −9.2 kcal/mol) due to hydrophobic interactions with aromatase’s active site .

- Contrasting results may stem from solvent accessibility or protonation states during assays. Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How do non-covalent interactions influence the photophysical properties of this compound?

Answer: Time-dependent DFT (TD-DFT) simulations reveal that intramolecular charge transfer (ICT) between the naphthalene donor and oxazole acceptor enhances fluorescence quantum yields (ΦF ≈ 0.4–0.6). Intermolecular C–H⋯O hydrogen bonds and π–π interactions (centroid distances ≈3.6 Å) suppress non-radiative decay, as seen in oxazolone derivatives . Experimental UV-Vis spectra show absorption maxima at 320–350 nm, consistent with π→π* transitions .

Q. Data Analysis and Validation

Q. What analytical techniques differentiate regioisomeric oxazole derivatives (e.g., naphthalen-1-yl vs. naphthalen-2-yl substitution)?

Answer:

- ¹³C NMR : Naphthalen-2-yl substitution produces distinct quaternary carbon signals at δ 125–130 ppm, absent in naphthalen-1-yl analogs .

- X-ray crystallography : Naphthalen-2-yl derivatives exhibit shorter C–O bond lengths (1.36 Å vs. 1.41 Å in naphthalen-1-yl) due to reduced steric hindrance .

Q. How can researchers reconcile discrepancies in synthetic yields for oxazole derivatives?

Answer: Variations in yield (e.g., 45–53% for halogenated derivatives ) often result from:

- Reaction kinetics : TosMIC decomposition under prolonged heating reduces efficiency. Monitor via TLC at 30-minute intervals .

- Purification challenges : Use preparative HPLC with C18 columns to isolate polar byproducts .

属性

IUPAC Name |

5-naphthalen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGCSVOKHFBQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460853 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143659-20-5 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。